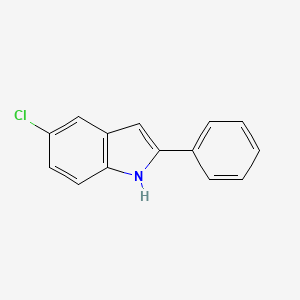

5-chloro-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-phenyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGZSWYJDNGSBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363226 |

Source

|

| Record name | 5-chloro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23746-76-1 |

Source

|

| Record name | 5-chloro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties and Characterization of 5-Chloro-2-phenyl-1H-indole

Executive Summary

5-Chloro-2-phenyl-1H-indole (CAS: 23746-76-1) is a substituted indole derivative serving as a critical scaffold in medicinal chemistry and materials science.[1][2][3] Structurally, it combines the electron-withdrawing character of a 5-position chlorine atom with the lipophilic, conjugation-extending properties of a 2-position phenyl ring. This unique substitution pattern modulates the compound's electronic density, acidity (N-H), and solubility profile, making it a privileged structure for developing kinase inhibitors, receptor modulators, and organic light-emitting diodes (OLEDs).

This guide provides a comprehensive technical analysis of its physical properties, spectroscopic signatures, and synthesis, designed for researchers requiring high-fidelity data for experimental planning.

Part 1: Molecular Identity & Structural Analysis

The physicochemical behavior of this compound is governed by the interplay between the indole core's aromaticity and its substituents. The 5-chloro group introduces a dipole and weak deactivation of the benzene ring, while the 2-phenyl group extends

Table 1: Chemical Identification Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 23746-76-1 |

| Molecular Formula | C₁₄H₁₀ClN |

| Molecular Weight | 227.69 g/mol |

| Monoisotopic Mass | 227.050 g/mol |

| SMILES | ClC1=CC2=C(NC(C3=CC=CC=C3)=C2)C=C1 |

| InChI Key | GQGZSWYJDNGSBE-UHFFFAOYSA-N |

| MDL Number | MFCD00034706 |

Part 2: Thermodynamic & Phase Properties

Understanding the phase behavior is critical for purification (recrystallization) and formulation.

Physical State and Appearance[5][6][7][8][9]

-

State: Solid at Standard Temperature and Pressure (STP).

-

Appearance: Typically presents as an off-white to pale yellow crystalline powder. The yellow coloration often intensifies with trace oxidation or impurities.

Thermal Properties[3][8][9][10][11]

-

Melting Point (MP):

-

Experimental Baseline: The parent compound, 2-phenylindole, melts at 188–190 °C [1].[4]

-

Substituent Effect: The addition of a 5-chloro substituent typically elevates the melting point due to increased molecular weight and intermolecular halogen bonding. Researchers should anticipate a melting range of 190–195 °C for the pure 5-chloro derivative.

-

Note: Impure samples (containing unreacted hydrazines) will show a depressed MP range (e.g., 140–160 °C).

-

Solubility & Lipophilicity

The 2-phenyl group renders this molecule highly lipophilic, significantly reducing water solubility compared to simple indoles.

-

Water Solubility: Insoluble (< 0.1 mg/mL).[5]

-

Organic Solubility:

-

High: DMSO, DMF, THF (Suitable for stock solutions).

-

Moderate: Dichloromethane (DCM), Ethyl Acetate, hot Ethanol.

-

Low: Hexanes, Diethyl Ether (cold).

-

-

Partition Coefficient (LogP):

Part 3: Spectroscopic Characterization

Accurate characterization relies on identifying the diagnostic signals of the indole core modified by the specific substitution pattern.

Nuclear Magnetic Resonance (NMR)

The 5-chloro substitution breaks the symmetry of the benzenoid ring, while the 2-phenyl group removes the signal typically seen at the C2 position.

Table 2: Diagnostic ¹H NMR Shifts (400 MHz, DMSO-d₆) Note: Values are chemically predicted based on fragment analysis of 5-chloroindole and 2-phenylindole. [3, 4]

| Proton Position | Shift (δ, ppm) | Multiplicity | Interpretation |

| N-H (1) | 11.4 – 11.8 | Broad Singlet | Highly deshielded indole NH; exchangeable with D₂O. |

| C3-H | 6.80 – 6.95 | Singlet (d) | Characteristic signal for 2-substituted indoles. Sharp singlet confirms C2 substitution. |

| C4-H | 7.55 – 7.65 | Doublet (J~2Hz) | Meta-coupling to C6; deshielded by Cl proximity. |

| C6-H | 7.05 – 7.15 | dd (J~8, 2Hz) | Ortho-coupling to C7, Meta to C4. |

| C7-H | 7.35 – 7.45 | Doublet (J~8Hz) | Ortho-coupling to C6. |

| Phenyl (2'-6') | 7.30 – 7.90 | Multiplets | Overlapping aromatic signals from the 2-phenyl ring. |

Mass Spectrometry (MS)[2]

-

Ionization Mode: ESI+ or EI.

-

Molecular Ion (M+): 227.1 m/z.

-

Isotope Pattern: A distinct 3:1 ratio between m/z 227 and 229 is observed, diagnostic of a single Chlorine atom.

UV-Vis Spectroscopy

-

Absorption Maxima (

): ~315–320 nm (Bathochromic shift vs. indole due to phenyl conjugation). -

Fluorescence: Strong emission expected in the range of 360–380 nm.

Part 4: Experimental Synthesis Protocol

The Fischer Indole Synthesis is the most authoritative and scalable method for producing this compound. This acid-catalyzed cyclization ensures the correct regiochemistry.

Reaction Scheme Visualization

The following diagram illustrates the pathway from raw materials to the cyclized indole product.

Figure 1: Fischer Indole Synthesis pathway for this compound.

Step-by-Step Protocol

Reagents:

-

4-Chlorophenylhydrazine hydrochloride (1.0 eq)

-

Acetophenone (1.0 eq)

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

Workflow:

-

Hydrazone Formation:

-

Dissolve 4-chlorophenylhydrazine HCl (10 mmol) and acetophenone (10 mmol) in Ethanol (20 mL).

-

Add catalytic Glacial Acetic Acid (3 drops).

-

Reflux for 1 hour. Cool to precipitate the acetophenone 4-chlorophenylhydrazone.

-

Filter and dry the solid intermediate.[10][4][11] (This step purifies the input for the sensitive cyclization step).

-

-

Cyclization (Fischer Indole):

-

Mix the dried hydrazone with Polyphosphoric Acid (10-15 g per g of hydrazone).

-

Critical Step: Heat to 100–120 °C with mechanical stirring. Monitor the reaction; it is exothermic.[8]

-

Maintain temperature for 15–30 minutes until the mixture turns dark and homogeneous.

-

-

Work-up:

-

Cool the mixture to ~60 °C.

-

Pour slowly into crushed ice/water (200 mL) with vigorous stirring to decompose the PPA. The product will precipitate as a crude solid.

-

Filter the solid and wash copiously with water to remove acid.

-

-

Purification:

-

Recrystallize from hot Ethanol or Ethanol/Water mixture.

-

Dry under vacuum at 50 °C.

-

Part 5: Safety & Handling (GHS Standards)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use a fume hood, especially during the PPA cyclization step as acid vapors may be generated. Wear nitrile gloves and safety goggles.

References

-

ChemicalBook. (n.d.).[10] 2-Phenylindole Physical Properties. Retrieved from

-

National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 87110, 5-Chloroindole. Retrieved from

-

BenchChem. (2025).[12] NMR Analysis of 5-Chloro-Indole Derivatives. Retrieved from

-

Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

Sources

- 1. This compound | 23746-76-1 [sigmaaldrich.com]

- 2. indole-building-block.com [indole-building-block.com]

- 3. 5-Chloro-2-nitrotoluene | CAS#:5367-28-2 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. ijnrd.org [ijnrd.org]

- 9. Preparation of 2-phenylindole | PDF [slideshare.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-chloro-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-2-phenyl-1H-indole is a halogenated derivative of the 2-phenylindole scaffold, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The indole core is a privileged structure, forming the backbone of numerous natural products and synthetic compounds with potent biological activities. The introduction of a chlorine atom at the 5-position and a phenyl group at the 2-position of the indole ring system critically influences the molecule's electronic properties and steric profile. This strategic substitution has been shown to enhance the therapeutic potential of the indole scaffold, particularly in the realm of oncology and antimicrobial research. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, spectroscopic characterization, and its emerging applications as a building block in drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic and biological protocols.

| Property | Value | Source(s) |

| CAS Number | 23746-76-1 | |

| Molecular Formula | C₁₄H₁₀ClN | |

| Molecular Weight | 227.69 g/mol | |

| Appearance | Solid | |

| Storage | Sealed in a dry environment at room temperature. | |

| InChI Key | GQGZSWYJDNGSBE-UHFFFAOYSA-N |

Synthesis of this compound

The most common and versatile method for the synthesis of 2-substituted indoles, including this compound, is the Fischer indole synthesis.[1][2] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[1][2]

For the synthesis of this compound, the logical starting materials are (4-chlorophenyl)hydrazine and acetophenone. The general mechanism proceeds through several key steps:

-

Hydrazone Formation: (4-chlorophenyl)hydrazine reacts with acetophenone to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the core bond-forming step.[4][5]

-

Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and aromatizes to form the stable indole ring.[4]

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established procedures for the synthesis of 2-phenylindoles.[6]

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Acetophenone

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol

-

Water

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

Procedure:

-

Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride in ethanol. Add acetophenone in a 1:1 molar ratio. The mixture can be gently warmed to facilitate the reaction. The resulting hydrazone may precipitate upon cooling and can be isolated by filtration, or used directly in the next step.

-

Cyclization: Add the (4-chlorophenyl)hydrazone of acetophenone to a flask containing a suitable acid catalyst, such as polyphosphoric acid or anhydrous zinc chloride.[2][5] Heat the reaction mixture, typically between 150-180°C, with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is poured into a beaker of cold water.[6] If zinc chloride was used, the zinc salts can be dissolved by adding a mixture of glacial acetic acid and concentrated hydrochloric acid.[6] The crude product will precipitate and can be collected by vacuum filtration.

-

Purification: The crude this compound is washed thoroughly with water.[6] Recrystallization from a suitable solvent, such as ethanol, will yield the purified product.[6] The purity can be confirmed by melting point determination and spectroscopic analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.[3]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the protons on the indole and phenyl rings.

-

N-H Proton: A broad singlet is expected in the downfield region (δ 8.0-12.0 ppm), with its exact chemical shift being dependent on the solvent and concentration.[3]

-

Indole Ring Protons:

-

The proton at the C3 position will typically appear as a singlet or a finely coupled multiplet around δ 6.5-7.0 ppm.

-

The protons on the benzene portion of the indole ring (H4, H6, H7) will be influenced by the electron-withdrawing chlorine atom at C5. H4 is expected to be a doublet around δ 7.6 ppm, while H6 and H7 will appear as doublets or doublets of doublets in the δ 7.1-7.4 ppm region.[3]

-

-

Phenyl Ring Protons: The protons of the 2-phenyl substituent will give rise to signals in the aromatic region (δ 7.2-7.8 ppm), with multiplicities depending on the coupling patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Key expected signals include:

-

Indole Ring Carbons: The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The C5 carbon, bonded to the chlorine atom, will show a characteristic chemical shift. The C2 carbon, attached to the phenyl group, will also have a distinct downfield shift.

-

Phenyl Ring Carbons: The carbons of the 2-phenyl group will also appear in the aromatic region of the spectrum.

Applications in Drug Discovery and Organic Synthesis

The this compound scaffold is a valuable building block in the development of new therapeutic agents, particularly in oncology. The presence of the chlorine atom at the 5-position can enhance binding to target proteins through halogen bonding and can also improve the pharmacokinetic properties of the molecule.[7]

Anticancer Activity

Derivatives of 5-chloro-indole have shown potent antiproliferative activity against various cancer cell lines.[8][9] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

-

Inhibition of EGFR and BRAF Kinases: Certain 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinases.[7] These kinases are crucial targets in several cancers, and their inhibition can block cancer cell proliferation and survival.[7] Molecular docking studies have shown that the 5-chloro-indole moiety can fit into the hydrophobic pocket of the kinase active site, with the chlorine atom potentially forming a halogen bond with key amino acid residues like Cys532 in BRAF.[7]

Caption: Mechanism of Action for 5-chloro-indole Kinase Inhibitors.

-

Tubulin Polymerization Inhibition: The indole nucleus is a key component of several compounds that target the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization.[10] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[10] The this compound scaffold can be elaborated to design new tubulin polymerization inhibitors.

Antimicrobial and Antiviral Potential

The indole scaffold is also present in numerous compounds with antimicrobial and antiviral activities.[11][12] Derivatives of 5-chloro-indole have been investigated for their activity against various pathogens, including bacteria and fungi.[13][14] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant strains.

Building Block in Organic Synthesis

Beyond its direct biological applications, this compound serves as a versatile intermediate in organic synthesis. The N-H proton can be deprotonated to allow for N-alkylation or N-arylation, and the C3 position is susceptible to electrophilic substitution, providing avenues for further functionalization and the creation of more complex molecular architectures.

Safety and Handling

Based on available data, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a synthetically accessible and highly valuable heterocyclic compound. Its unique electronic and structural features, conferred by the chloro and phenyl substituents, make it a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The well-established Fischer indole synthesis provides a reliable route for its preparation, and its structure can be readily confirmed by standard spectroscopic techniques. As research into targeted therapies continues to expand, the utility of this compound as a key building block for the design of potent and selective kinase inhibitors and other bioactive molecules is poised to grow, making it a compound of significant interest to researchers in both academic and industrial settings.

References

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2023, January 28). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis.

-

National Center for Biotechnology Information. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, January 28). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- The Royal Society of Chemistry. (2010). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information.

-

Mol-Instincts. (n.d.). Indole Building Blocks. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. Retrieved from [Link]

-

ConnectSci. (2015, January 15). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Retrieved from [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

-

Journal of Young Pharmacists. (2024, August 23). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).

-

IntechOpen. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2019, November 15). Bischler Indole Synthesis. Retrieved from [Link]

-

YouTube. (2023, January 20). Synthesis of INDOLE - BISCHLER Synthesis | Mechanism [Video]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Retrieved from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-phenyl-1H-indole from 4-Chloroaniline

Executive Summary

The 5-chloro-2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1] Its synthesis is a subject of significant interest for researchers in drug development and organic synthesis. This guide provides a comprehensive technical overview of the principal synthetic methodologies for constructing this valuable molecule, starting from the readily available precursor, 4-chloroaniline. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer comparative insights into three major synthetic routes: the venerable Fischer Indole Synthesis, the Bischler-Mohlau reaction, and modern Palladium-Catalyzed Annulation strategies. Each section is designed to provide researchers and scientists with the necessary expertise to select and execute the optimal synthetic pathway for their specific application.

The Fischer Indole Synthesis: A Classic and Reliable Route

First discovered by Emil Fischer in 1883, the Fischer Indole Synthesis remains one of the most widely used and reliable methods for constructing the indole nucleus.[2][3] The overall strategy involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a suitable ketone or aldehyde.[4][5] For the synthesis of this compound, this translates to a two-stage process starting from 4-chloroaniline.

Mechanistic Rationale

The reaction proceeds through a well-elucidated, multi-step mechanism:

-

Hydrazone Formation: The process begins with the synthesis of the requisite (4-chlorophenyl)hydrazine from 4-chloroaniline. This is typically achieved via diazotization of the aniline followed by reduction. The resulting hydrazine is then condensed with acetophenone to form the key intermediate, acetophenone (4-chlorophenyl)hydrazone.

-

Acid-Catalyzed Cyclization: The hydrazone is treated with a Brønsted or Lewis acid catalyst.[2][5][6] Protonation is followed by tautomerization to an ene-hydrazine intermediate.

-

[7][7]-Sigmatropic Rearrangement: The critical bond-forming step is an electrocyclic rearrangement, specifically a[7][7]-sigmatropic shift, which disrupts the aromaticity of the benzene ring to form a di-imine intermediate.[5]

-

Rearomatization and Cyclization: A subsequent proton transfer restores aromaticity.[5] The newly formed amino group then attacks the imine carbon in an intramolecular fashion to construct the five-membered ring.[4]

-

Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of a molecule of ammonia, yielding the stable aromatic indole ring.[4]

Visualizing the Fischer Indole Mechanism

Caption: A workflow diagram illustrating the key stages of the Fischer indole synthesis.

Detailed Experimental Protocols

Part A: Synthesis of (4-Chlorophenyl)hydrazine Hydrochloride

This precursor is prepared from 4-chloroaniline via diazotization and subsequent reduction.

-

Step 1 (Diazotization): Dissolve 4-chloroaniline (1.0 eq) in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Step 2: Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes.

-

Step 3 (Reduction): In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Step 4: Slowly add the cold diazonium salt solution from Step 2 to the SnCl₂ solution. A precipitate of the hydrazine hydrochloride salt will form.

-

Step 5 (Isolation): Stir the mixture for 1-2 hours, allowing it to warm to room temperature. Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by ethanol, and dry under vacuum.

Part B: Synthesis of this compound

-

Step 1 (Hydrazone Formation & Cyclization): Combine (4-chlorophenyl)hydrazine hydrochloride (1.0 eq), acetophenone (1.0-1.2 eq), and a suitable acid catalyst in a reaction vessel. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly used catalysts.[8]

-

Step 2: Heat the mixture, typically to 100-180 °C, depending on the catalyst and solvent used. The reaction can often be performed neat or in a high-boiling solvent like acetic acid.[8]

-

Step 3 (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Step 4 (Work-up): Cool the reaction mixture and pour it into a beaker of ice water.[3] If zinc salts are present, acidify with additional HCl to dissolve them.[3] The crude product will precipitate.

-

Step 5 (Purification): Collect the crude solid by filtration, wash thoroughly with water, and dry.[3] Recrystallize the product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.[3]

Data Summary

| Parameter | Stage A: Hydrazine Synthesis | Stage B: Indole Synthesis |

| Typical Yield | 75-85% | 70-80%[3] |

| Catalyst | N/A (Stoichiometric Reagents) | ZnCl₂, Polyphosphoric Acid (PPA), H₂SO₄[4][8] |

| Temperature | 0-5 °C (Diazotization) | 100-180 °C |

| Reaction Time | 2-3 hours | 1-4 hours |

The Bischler-Möhlau Indole Synthesis

An alternative classical route, the Bischler-Möhlau synthesis, involves the reaction of an α-haloacetophenone with an excess of an aniline.[9] While historically significant, it often requires harsh conditions and can lead to mixtures of regioisomers, making it less favored than the Fischer synthesis for many applications.[10][11]

Mechanistic Rationale

-

Intermediate Formation: The reaction begins with the nucleophilic substitution of the bromide on α-bromoacetophenone by 4-chloroaniline to form an α-anilino ketone intermediate.

-

Second Aniline Reaction: A second molecule of 4-chloroaniline reacts with the ketone carbonyl to form a diamino-alkene intermediate.

-

Cyclization and Elimination: This intermediate then undergoes an electrophilic cyclization onto the aniline ring, driven by the elimination of a molecule of 4-chloroaniline, which acts as a leaving group.[9]

-

Aromatization: Tautomerization of the resulting intermediate leads to the final aromatic indole product.[9]

Visualizing the Bischler-Möhlau Mechanism

Caption: The reaction pathway for the Bischler-Möhlau indole synthesis.

Experimental Protocol

-

Step 1: Combine α-bromoacetophenone (1.0 eq) with a significant excess of 4-chloroaniline (3-5 eq).

-

Step 2: Heat the mixture to a high temperature, typically in the range of 180-250 °C, for several hours.[10][12]

-

Step 3 (Work-up): After cooling, dissolve the reaction mass in a suitable organic solvent (e.g., dichloromethane) and wash with dilute acid (e.g., 1M HCl) to remove excess aniline.

-

Step 4 (Purification): Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product typically requires purification by column chromatography on silica gel to isolate the desired this compound.

Note: Modern variations may employ microwave irradiation to reduce reaction times and potentially improve yields.[12]

Modern Approaches: Palladium-Catalyzed Annulation

Contemporary organic synthesis has seen the rise of powerful transition-metal-catalyzed reactions for the construction of heterocyclic systems.[1] Palladium-catalyzed methods offer a more direct and often milder route to substituted indoles, bypassing the need for pre-formed hydrazines or harsh thermal conditions.[13][14]

Principle and Rationale

These methods typically involve a domino or tandem reaction sequence where C-N and C-C bonds are formed in a single pot. A common strategy is the annulation of an aniline with an alkyne.[13] The reaction of 4-chloroaniline with a haloalkyne, such as (bromoethynyl)benzene, can proceed via a palladium-catalyzed pathway.

The proposed mechanism involves:

-

Nucleophilic Addition: The aniline undergoes an anti-nucleophilic addition to the bromoalkyne to generate a vinyl bromide intermediate.[13][14]

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond.

-

Intramolecular C-H Activation/Functionalization: The key cyclization step occurs via an intramolecular C-H activation at the ortho-position of the aniline ring, followed by reductive elimination to form the indole and regenerate the Pd(0) catalyst.[13][14]

Visualizing the Pd-Catalyzed Workflow

Caption: A simplified workflow for the palladium-catalyzed synthesis of 2-phenylindoles.

General Experimental Protocol

-

Step 1 (Setup): To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., a phosphine ligand like TPPO, 5-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[14]

-

Step 2 (Reagents): Add 4-chloroaniline (1.2 eq) and (bromoethynyl)benzene (1.0 eq) to the flask.

-

Step 3 (Reaction): Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent (e.g., DMF or Toluene).

-

Step 4 (Heating): Heat the reaction mixture to 80-120 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting alkyne.

-

Step 5 (Work-up): Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

-

Step 6 (Purification): Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to yield the final product.

Data Summary for Catalytic Methods

| Parameter | Palladium-Catalyzed Annulation |

| Catalyst | Pd(OAc)₂, Pd/BINAP, Pd/Xantphos[14][15] |

| Ligand | Triphenylphosphine oxide (TPPO), BINAP, Xantphos |

| Base | K₂CO₃, Cs₂CO₃ |

| Temperature | 80-120 °C |

| Yield | Moderate to Excellent (Varies with substrate) |

Comparative Analysis and Conclusion

The choice of synthetic route to this compound from 4-chloroaniline depends critically on the desired scale, available resources, and tolerance for specific reaction conditions.

-

Fischer Indole Synthesis: Remains the gold standard for reliability and scalability. The starting materials are inexpensive, and the procedure is well-documented, consistently providing good yields. Its primary drawback is the multi-step nature, requiring the synthesis and isolation of the hydrazine precursor.

-

Bischler-Möhlau Synthesis: A more direct, one-pot approach but is often plagued by the need for harsh thermal conditions and can suffer from low yields and the formation of side products.[10] It is generally less practical for complex or sensitive substrates.

-

Palladium-Catalyzed Annulation: Represents the most modern and elegant approach. It offers high atom economy, milder conditions, and excellent functional group tolerance.[13] The primary considerations are the cost and sensitivity of the palladium catalysts and ligands, which may be prohibitive for very large-scale industrial synthesis but are ideal for laboratory-scale and drug discovery applications.

References

- Google Patents. US4377699A - 5-Chloro-indole preparation.

- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

YouTube. Fischer Indole Synthesis. (2021-08-05). Available from: [Link]

-

Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

-

ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. (2021-04-08). Available from: [Link]

-

ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews. Available from: [Link]

-

ACS Publications. Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles | Organic Letters. (2023-03-01). Available from: [Link]

-

RSC Publishing. Recent advances in the synthesis of indoles and their applications. (2025-09-25). Available from: [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Available from: [Link]

-

ConnectSci. An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. (2015-01-15). Available from: [Link]

-

Journal of Young Pharmacists. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. (2024-08-23). Available from: [Link]

-

ACS Publications. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis | Journal of the American Chemical Society. Available from: [Link]

-

MDPI. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. (2018-12-14). Available from: [Link]

-

RSC Publishing. Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines - Organic & Biomolecular Chemistry. Available from: [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]

-

ResearchGate. (PDF) Bischler Indole Synthesis. (2019-11-15). Available from: [Link]

-

PMC - NIH. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available from: [Link]

-

PubMed. Palladium-Catalyzed Direct C-H Glycosylation of Free (N-H) Indole and Tryptophan by Norbornene-Mediated Regioselective C-H Activation. (2022-10-07). Available from: [Link]

-

CHIMIA. Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. Available from: [Link]

-

SlideShare. Synthesis and Chemistry of Indole. Available from: [Link]

-

PubMed. Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. Available from: [Link]

-

NIH. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025-08-07). Available from: [Link]

-

PubChem. 4-Chloroaniline | ClC6H4NH2 | CID 7812. Available from: [Link]

-

RSC Publishing. Acceptorless dehydrogenative condensation: synthesis of indoles and quinolines from diols and anilines - Organic & Biomolecular Chemistry. Available from: [Link]

-

chemeurope.com. Bischler-Möhlau indole synthesis. Available from: [Link]

-

NIH. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Available from: [Link]

Sources

- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 10. connectsci.au [connectsci.au]

- 11. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Fischer Indole Synthesis of 5-chloro-2-phenyl-1H-indole

Abstract

The Fischer indole synthesis stands as a cornerstone of heterocyclic chemistry, offering a powerful and versatile method for the construction of the indole nucleus. Discovered in 1883 by Hermann Emil Fischer, this acid-catalyzed cyclization of an arylhydrazone remains a pivotal reaction in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The indole scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds.[3] This guide provides a comprehensive technical exploration of the Fischer indole synthesis, specifically focusing on the preparation of 5-chloro-2-phenyl-1H-indole, a valuable intermediate in medicinal chemistry. We will dissect the reaction mechanism, provide a detailed experimental protocol, discuss critical process parameters, and outline methods for product characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Reaction: Mechanistic Underpinnings

The Fischer indole synthesis is fundamentally a rearrangement and cyclization reaction. It proceeds by treating an arylhydrazine—in this case, (4-chlorophenyl)hydrazine—with an aldehyde or ketone (acetophenone) under acidic conditions.[1] The reaction can be conceptually divided into several key stages, each facilitated by the acid catalyst, which can be either a Brønsted or Lewis acid.[1][2][4][5]

The accepted mechanism involves the following sequence:

-

Hydrazone Formation : The reaction initiates with the acid-catalyzed condensation of (4-chlorophenyl)hydrazine and acetophenone to form the corresponding phenylhydrazone intermediate. This is a reversible reaction where the removal of water drives it to completion.[6][7]

-

Tautomerization : The stable hydrazone tautomerizes to the more reactive enamine ('ene-hydrazine') isomer. This step is critical as it positions the molecule for the key bond-forming event.[1][7]

-

[8][8]-Sigmatropic Rearrangement : Following protonation of the enamine, the molecule undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement. This is the heart of the Fischer synthesis, where the C-C bond of the future indole ring is formed, resulting in a di-imine intermediate.[1][5][7]

-

Cyclization & Aromatization : The di-imine intermediate rapidly undergoes tautomerization to regain aromaticity in the six-membered ring. This is followed by an intramolecular nucleophilic attack from the aniline nitrogen onto the iminium carbon, forming the five-membered ring and yielding a cyclic aminal.[6]

-

Ammonia Elimination : Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia. This irreversible step results in the formation of the stable, aromatic indole ring system.[1][6]

The entire mechanistic cascade is visualized in the diagram below.

Caption: The mechanistic pathway for the Fischer indole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust, self-validating methodology for the synthesis. The causality behind the choice of reagents and conditions is rooted in optimizing yield while ensuring operational simplicity. Polyphosphoric acid (PPA) is chosen here as it serves as both a potent Brønsted acid catalyst and a solvent, simplifying the reaction setup.[9]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| (4-chlorophenyl)hydrazine HCl | C₆H₇ClN₂·HCl | 179.05 | 5.0 g | 27.9 | Starting Material |

| Acetophenone | C₈H₈O | 120.15 | 3.35 g (3.27 mL) | 27.9 | Starting Material |

| Polyphosphoric Acid (PPA) | (HPO₃)n | ~ | 50 g | - | Catalyst & Solvent |

| Ethanol (95%) | C₂H₅OH | 46.07 | ~100 mL | - | Recrystallization Solvent |

| Deionized Water | H₂O | 18.02 | ~500 mL | - | Work-up |

| Ice | H₂O | 18.02 | ~400 g | - | Work-up |

Step-by-Step Procedure

The experimental workflow is outlined in the diagram below, followed by a detailed narrative description.

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup : In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add polyphosphoric acid (50 g). Begin stirring the viscous PPA and add (4-chlorophenyl)hydrazine hydrochloride (5.0 g, 27.9 mmol).

-

Addition of Ketone : Slowly add acetophenone (3.27 mL, 27.9 mmol) to the mixture. A slight exotherm may be observed. The mixture will likely turn a pale yellow or orange color.

-

Indolization : Heat the reaction mixture with stirring to 140-150°C using a heating mantle. Maintain this temperature for 1 hour. The color of the mixture will darken significantly. The elevated temperature is necessary to overcome the activation energy for the[8][8]-sigmatropic rearrangement.[10]

-

Work-up and Isolation : After 1 hour, carefully and slowly pour the hot reaction mixture into a beaker containing 400 g of crushed ice and 100 mL of water. Caution: This step is exothermic and should be performed in a fume hood with appropriate personal protective equipment. The PPA will be hydrolyzed, and the crude product will precipitate as a solid.

-

Filtration : Allow the ice to melt completely, then collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove any residual acid.

-

Purification : Transfer the crude solid to a 250 mL Erlenmeyer flask. Add approximately 80-100 mL of 95% ethanol and heat the mixture to boiling on a hot plate with stirring to dissolve the solid completely.

-

Crystallization : Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Final Product Collection : Collect the purified crystals of this compound by vacuum filtration. Wash the crystals with a small amount of cold 95% ethanol (2 x 15 mL). Dry the product in a vacuum oven to a constant weight. A typical yield is in the range of 70-80%.[11]

Key Process Parameters & Scientific Rationale

The success of the Fischer indole synthesis is highly dependent on the careful control of several key parameters.

-

Choice of Acid Catalyst : The catalyst is arguably the most critical component. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃) are effective.[1][2][5]

-

Polyphosphoric Acid (PPA) : As used in our protocol, PPA is highly effective because it is a strong dehydrating agent, which drives the initial hydrazone formation, and its high viscosity and boiling point allow it to serve as both solvent and catalyst at the required high temperatures.

-

Zinc Chloride (ZnCl₂) : A classic and widely used Lewis acid catalyst for this reaction.[7] It effectively coordinates with the nitrogen and oxygen atoms to facilitate the rearrangement. However, the work-up can be more complex due to the need to dissolve the resulting zinc salts, often requiring the addition of acid.[11]

-

The choice of acid can impact reaction times, temperatures, and ultimately, the regioselectivity if an unsymmetrical ketone is used.[5]

-

-

Reaction Temperature : Elevated temperatures (typically >130°C) are required to provide the thermal energy for the key[8][8]-sigmatropic rearrangement step.[8] Insufficient temperature will lead to a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of tarry by-products.

-

Substrate Considerations : The electronic nature of the substituents on both the arylhydrazine and the carbonyl compound can influence the reaction rate. Electron-donating groups on the hydrazine's aromatic ring can accelerate the reaction by making the ring more nucleophilic for the rearrangement step. Conversely, the electron-withdrawing nature of the chlorine atom in (4-chlorophenyl)hydrazine slightly disfavors this step, but the reaction proceeds readily under forcing conditions.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Expected Result |

| Appearance | White to off-white solid[12] |

| Molecular Formula | C₁₄H₁₀ClN |

| Molecular Weight | 227.69 g/mol |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): ~8.2 (br s, 1H, N-H), ~7.7 (d, 1H, Ar-H), ~7.6 (m, 2H, Ar-H), ~7.4 (m, 2H, Ar-H), ~7.3 (m, 1H, Ar-H), ~7.2 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H). (Predicted based on similar structures[13]) |

| ¹³C NMR (CDCl₃, 125 MHz) | Expected signals in aromatic region (110-140 ppm). Key signals include those for the C-Cl and C-N bearing carbons. |

| Mass Spec (EI) | m/z: 227 (M⁺, ³⁵Cl), 229 (M+2, ³⁷Cl) in an approximate 3:1 ratio. |

Safety and Handling

-

Hydrazines : Phenylhydrazine derivatives are toxic and potential carcinogens. Handle with extreme care in a well-ventilated chemical fume hood, wearing appropriate gloves and eye protection.

-

Acids : Polyphosphoric acid is highly corrosive and hygroscopic. Concentrated mineral acids like H₂SO₄ and HCl are also highly corrosive. Avoid contact with skin and eyes.

-

Thermal Hazards : The reaction is run at high temperatures. The quenching of the hot PPA mixture with water is highly exothermic and can cause splashing. Perform this step slowly and cautiously.

Conclusion

The Fischer indole synthesis provides a reliable and efficient pathway to this compound. By understanding the intricate mechanism, drug development professionals and researchers can better appreciate the causality behind the experimental choices. The selection of an appropriate acid catalyst and the stringent control of reaction temperature are paramount to achieving high yields and purity. The protocol described herein is a validated system, offering a clear and reproducible method for obtaining this valuable heterocyclic building block, further enabling its use in the discovery and development of novel therapeutics.

References

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

- Google Patents. (n.d.). DE3035403C2 - Process for the preparation of 5-chloroindole.

-

Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

- Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synlett. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012). Synthesis of 2-Phenyl-Indole. Retrieved from [Link]

-

Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloroindole. Retrieved from [Link]

-

American Chemical Society. (2026). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. testbook.com [testbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. DE3035403C2 - Process for the preparation of 5-chloroindole - Google Patents [patents.google.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | 23746-76-1 [sigmaaldrich.com]

- 13. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]

The Diverse Biological Activities of 5-Chloro-2-Phenyl-1H-Indole Derivatives: From Oncogenesis to Neuroprotection

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-indole scaffold represents one of the most important "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of specific substituents, such as a chlorine atom at the 5-position and a phenyl group at the 2-position, gives rise to the 5-chloro-2-phenyl-1H-indole framework. This core structure has proven to be a highly versatile template for the development of potent and selective therapeutic agents. Derivatives of this scaffold exhibit a remarkable breadth of biological activities, demonstrating significant potential in oncology, infectious diseases, neurology, and inflammatory conditions. This technical guide synthesizes current research to provide an in-depth exploration of the primary biological activities of these compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We will delve into their roles as anticancer agents targeting critical signaling pathways, their efficacy as broad-spectrum antimicrobial compounds, their potential in neuroprotection against ischemic injury, and their activity as anti-inflammatory agents. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation indole-based therapeutics.

Introduction: The this compound Scaffold – A Privileged Structure in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its unique electronic properties and its ability to mimic the structure of tryptophan allow it to interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The functionalization of the indole core is a key strategy for modulating its pharmacological profile.

The this compound scaffold has emerged as a particularly fruitful area of investigation. The introduction of a chlorine atom at the 5-position significantly alters the molecule's electronic distribution and lipophilicity. This halogen can act as a bioisostere for a methyl group, enhance binding affinity through halogen bonding, and improve metabolic stability, often leading to enhanced potency and better pharmacokinetic properties.[1] The phenyl group at the 2-position provides a crucial site for further derivatization, allowing for the fine-tuning of the molecule's interaction with its biological target. This strategic combination of substituents has unlocked a diverse range of powerful biological activities, solidifying the scaffold's status as a critical pharmacophore in modern drug discovery.[2][3]

Potent Anticancer Activity: Targeting Key Oncogenic Pathways

Numerous derivatives of the this compound scaffold have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[1][4] Their efficacy stems from the ability to modulate multiple, distinct signaling pathways that are fundamental to cancer cell survival, proliferation, and metastasis.[1][5]

Mechanism of Action: A Multi-Pronged Attack

These derivatives do not rely on a single mechanism but rather engage in a multi-pronged attack on cancer cells by inhibiting key oncogenic drivers.

2.1.1 Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are driven by the aberrant activation of RTKs.[6] 5-Chloro-indole derivatives have been successfully designed as potent inhibitors of these crucial enzymes.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[6] Specific 5-chloro-N(4)-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines have been developed as ATP-competitive inhibitors of VEGFR-2, showing potency comparable to approved drugs like sunitinib.[6] By blocking this pathway, these compounds effectively cut off the tumor's nutrient and oxygen supply.

-

Mutant EGFR/BRAF Inhibition: Mutations in the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase are common drivers in lung, breast, and melanoma cancers.[1] Novel 5-chloro-indole-2-carboxylate derivatives have been synthesized that potently inhibit key drug-resistant mutants like EGFRT790M and the oncogenic BRAFV600E.[1][7] For instance, the m-piperidinyl derivative 3e was found to be 1.2-fold more potent than the standard drug erlotinib against EGFRT790M.[7]

Caption: EGFR/BRAF signaling pathway and points of inhibition.

2.1.2 Modulation of the WNT/β-Catenin Pathway

The WNT signaling pathway is crucial for embryonic development, but its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[5] The Dishevelled (DVL) protein is a key transducer in this pathway, and its PDZ domain is essential for signal propagation from the Frizzled receptor.[5] Certain (S)-5-chloro-1H-indole-2-carboxamides act as selective inhibitors of the DVL1 PDZ domain.[5] This inhibition prevents the stabilization of β-catenin, leading to its degradation and turning off the transcription of WNT target oncogenes like c-myc and cyclin D1.[5]

Caption: WNT/β-Catenin pathway showing inhibition of DVL.

2.1.3 Induction of Cell Cycle Arrest and Apoptosis A fundamental characteristic of cancer is uncontrolled cell division.[8] this compound derivatives can halt this process by inducing cell cycle arrest, primarily at the G2/M or S phase checkpoints.[8][9] This arrest prevents the cell from progressing through mitosis or DNA replication, ultimately triggering apoptosis (programmed cell death).[8]

Quantitative Analysis of Antiproliferative Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. Lower values indicate higher potency.

| Compound ID | Derivative Type | Target Cancer Cell Line | GI₅₀ / IC₅₀ (nM) | Reference |

| 3e | m-Piperidinyl-indole-2-carboxylate | EGFR Mutant | 68 (IC₅₀) | [1][7] |

| 3d | p-2-Methylpyrrolidinyl-indole-2-carboxylate | Various | 38 (GI₅₀) | [1][7] |

| 5f | p-2-Methylpyrrolidinyl-indole-carboxamide | Various | 29 (GI₅₀) | [4] |

| Cmpd 5 | Pyrimido[4,5-b]indole-2,4-diamine | VEGFR-2 | Potent & Selective | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method for screening the cytotoxic effects of novel compounds on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well. Mix gently to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

Broad-Spectrum Antimicrobial Effects

The rise of multidrug-resistant pathogens presents a global health crisis. Indole derivatives have long been recognized for their antimicrobial properties, and the this compound scaffold is no exception.[10][11]

Mechanism of Action

These compounds exhibit activity against a range of pathogens, including Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative bacteria like Escherichia coli, and fungi such as Candida albicans.[3][12][13]

-

Inhibition of Efflux Pumps: A key mechanism of bacterial resistance is the active efflux of antibiotics from the cell via membrane pumps.[10] Some indole derivatives act as inhibitors of these pumps, such as the NorA efflux pump in S. aureus.[10] By blocking the pump, the compounds can restore the efficacy of conventional antibiotics or exert their own antimicrobial effect.

-

Other Potential Mechanisms: While not fully elucidated for all derivatives, other likely mechanisms include the disruption of bacterial cell membrane integrity, inhibition of biofilm formation, and interference with essential metabolic enzymes.[11]

In Vitro Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial potency.

| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivative 3d | S. aureus, MRSA, E. coli | 3.125 - 50 | [10] |

| Methyl-substituted thiosemicarbazone | S. aureus | Active | [13] |

| Allyl-substituted thiosemicarbazone | C. albicans | Active | [13] |

| Indole-2-carboxamides | K. pneumoniae, E. coli | 0.12 - 6.25 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Potential in Ischemic Injury and Neurodegeneration

Beyond their cytotoxic activities, certain this compound derivatives have shown significant promise in protecting neuronal cells from damage, particularly in the context of stroke and neurodegenerative diseases like Alzheimer's.[15][16]

Mechanism of Action

The neuroprotective effects are often linked to the modulation of cellular metabolism and the reduction of oxidative stress.

-

Inhibition of Brain-Type Glycogen Phosphorylase (PYGB): In cerebral ischemia (stroke), the lack of oxygen and glucose leads to a cascade of damaging events. A novel 5-chloro-N-phenyl-1H-indole-2-carboxamide was identified as an inhibitor of PYGB, an enzyme involved in glycogen metabolism in the brain.[15][17] By inhibiting PYGB, this compound helps to alleviate hypoxia/reoxygenation (H/R) injury by improving cell viability, reducing the leakage of lactate dehydrogenase (LDH), decreasing reactive oxygen species (ROS) levels, and improving cellular energy metabolism.[15][18]

-

Reduction of Oxidative Stress and Apoptosis: The same PYGB inhibitor was shown to inhibit apoptosis and the expression of apoptosis-related proteins in brain cells following ischemic injury.[18]

-

Amyloid Beta (Aβ) Disaggregation: In the context of Alzheimer's disease, the aggregation of Aβ peptides is a key pathological feature. Indole derivatives have demonstrated the ability to promote the disaggregation of these toxic plaques, in addition to providing antioxidant and metal-chelating effects, making them promising multi-functional agents for neuroprotection.[16]

Experimental Protocol: Assessing Neuroprotection in a Hypoxia/Reoxygenation (H/R) Cell Model

This in vitro model simulates the ischemic conditions of a stroke.

Caption: Experimental workflow for the Hypoxia/Reoxygenation (H/R) assay.

-

Cell Culture: Plate mouse astrocytes or human neuroblastoma SH-SY5Y cells and allow them to attach.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Hypoxia Induction: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 4-6 hours.

-

Reoxygenation: Return the cells to a normal, oxygenated environment with complete culture medium and incubate for 24 hours.

-

Endpoint Assays: Collect the cell culture supernatant to measure LDH leakage (a marker of cell death). Lyse the remaining cells to measure intracellular markers of viability (MTT) or oxidative stress (e.g., using the DCFH-DA probe for ROS).

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile and powerful platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant and often potent activity across diverse and critical areas of human disease, including oncology, infectious disease, and neurology. Their ability to interact with multiple, distinct biological targets—from kinases and metabolic enzymes to bacterial efflux pumps—underscores their vast therapeutic potential.

Future research should focus on several key areas:

-

Lead Optimization: Further refinement of the scaffold through medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic profiles (ADME).

-

In Vivo Efficacy: Moving the most promising lead compounds from in vitro assays into relevant animal models to validate their efficacy and safety.

-

Mechanism Deconvolution: For many derivatives, the precise molecular mechanism of action remains to be fully elucidated. Advanced biochemical and proteomic studies will be crucial to identify novel targets and pathways.

-

Combination Therapies: Exploring the synergistic potential of these indole derivatives when used in combination with existing standard-of-care drugs, particularly in cancer and infectious disease.

The continued exploration of the this compound chemical space holds immense promise for delivering the next generation of innovative medicines to address unmet clinical needs.

References

-

MDPI. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. [Link]

-

Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. [Link]

-

PMC. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]

-

PubMed. (2022). A Novel 5-Chloro- N-phenyl-1 H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor: Potential Therapeutic Effect on Cerebral Ischemia. [Link]

-

MDPI. (2022). A Novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor: Potential Therapeutic Effect on Cerebral Ischemia. [Link]

- Google Patents. (n.d.).

-

NISCAIR Online Periodicals Repository. (n.d.). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. [Link]

-

PMC - NIH. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. [Link]

-

NIH. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]

-

PubMed. (2023). A Novel 5-Chloro- N-phenyl-1H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor: Validation of Target PYGB. [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. [Link]

-

PubMed. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. [Link]

-

MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. [Link]

-

RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. [Link]

-

MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. [Link]

-

PMC - NIH. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]

-

PMC - NIH. (n.d.). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. [Link]

-

ResearchGate. (2013). (PDF) Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. [Link]

-

ResearchGate. (2021). Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives. [Link]

-

PMC - NIH. (n.d.). Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. [Link]

-

PMC - PubMed Central. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]

-

PMC - PubMed Central. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. [Link]

-

PMC - NIH. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. [Link]

-

ResearchGate. (2025). Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives | Request PDF. [Link]

Sources

- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Novel 5-Chloro- N-phenyl-1 H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor: Potential Therapeutic Effect on Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Novel 5-Chloro- N-phenyl-1H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor: Validation of Target PYGB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Technical Guide: 5-Chloro-2-Phenyl-1H-Indole Derivatives in Oncology

Part 1: Executive Summary

The 5-chloro-2-phenyl-1H-indole scaffold represents a "privileged structure" in modern oncology drug discovery. Unlike generic indole frameworks, the specific substitution pattern of a chlorine atom at the C5 position combined with a phenyl ring at the C2 position creates a unique physicochemical profile. This architecture balances lipophilicity (LogP) with specific electronic properties required for high-affinity binding to hydrophobic pockets in critical oncoproteins.

This guide analyzes the technical utility of this scaffold across two distinct mechanistic domains:

-

Cytoskeletal Disruption: Inhibition of tubulin polymerization via the colchicine binding site.[1][2]

-

Signal Transduction Blockade: Dual inhibition of EGFR/BRAF kinases and modulation of the Wnt/DVL1 pathway.

Part 2: Chemical Rationale & Structure-Activity Relationship (SAR)

The efficacy of this compound derivatives is not accidental; it is driven by precise molecular interactions.

The "5-Chloro" Effect

The C5-chlorine atom is more than a lipophilic handle. In protein binding pockets, it frequently engages in halogen bonding —a highly directional non-covalent interaction where the electropositive "sigma hole" of the chlorine atom interacts with backbone carbonyl oxygens or sulfhydryl groups (e.g., Cys residues).

-

Metabolic Stability: The C5 position is a common site for hydroxylation by Cytochrome P450 enzymes. Chlorination blocks this metabolic soft spot, extending the half-life (

) of the molecule.

The "2-Phenyl" Anchor

The C2-phenyl ring locks the indole into a rigid conformation that mimics the biaryl systems found in many natural antimitotic agents (e.g., combretastatins).

-

Pi-Stacking: This moiety facilitates

stacking interactions with aromatic residues (Phe, Trp, Tyr) within the ATP-binding pockets of kinases or the hydrophobic clefts of tubulin.

Visualization: SAR Logic